2-(3-Formylphenoxy)acetamide
Description
Contextualization within Phenoxyacetamide Chemical Space
The term "chemical space" refers to the vast ensemble of all possible molecules, which is fundamental in fields like medicinal chemistry and drug discovery. mdpi.com The phenoxyacetamide moiety is recognized as a significant pharmacophore, a molecular feature responsible for a drug's biological activity. nih.govmdpi.com This structural motif is present in a wide array of compounds investigated for various therapeutic applications. nih.gov The versatility of the phenoxyacetamide core allows for structural modifications at different positions, which can enhance its pharmacological characteristics. nih.gov
Compounds with a 2-phenoxy-N-phenylacetamide core have been the focus of considerable research due to their broad range of pharmacological activities, including anti-inflammatory, antibacterial, and anticancer effects. researchgate.net The phenoxyacetamide structure itself is a key component in the discovery and development of antiviral agents, such as inhibitors for the main protease (Mpro) of SARS-CoV-2. nih.gov Therefore, 2-(3-Formylphenoxy)acetamide is situated within this important and extensively studied region of chemical space, representing one of many possible variations of the core phenoxyacetamide scaffold.
Research Significance of the Formylphenoxy Acetamide (B32628) Scaffold
A scaffold, or molecular framework, is a core structure that provides a basis for the design of new compounds. arxiv.orgresearchgate.net The formylphenoxy acetamide structure, as seen in this compound and its isomers, serves as a valuable "building block" in organic synthesis. researchgate.net The aldehyde (formyl) group is a reactive functional group that can participate in various chemical reactions, allowing for the construction of more complex molecules.
For instance, 2-(4-formylphenoxy)-N-substituted-phenyl-acetamides are used as intermediates in the synthesis of 2-oxindole derivatives, which have been evaluated for their cytotoxic activities. ptfarm.pl These formyl intermediates are crucial for creating new molecular entities through reactions like the Knoevenagel condensation. researchgate.net The synthesis of a series of 2-(4-R-2-formylphenoxy)-N-(R'-phenyl)acetamides from salicylic (B10762653) aldehydes highlights their role as active carbonyl agents for the focused synthesis of biologically active compounds, such as 4-thiazolidinone (B1220212) derivatives with anti-inflammatory potential. researchgate.net This demonstrates that the formylphenoxy acetamide scaffold is a key precursor for generating libraries of new compounds for biological screening.
Overview of Current Research Landscape Pertaining to this compound and Closely Related Structures
Research on this compound itself includes its synthesis and characterization. One documented synthetic route involves the reaction of 3-hydroxybenzaldehyde (B18108) with 2-chloroacetamide (B119443) in the presence of sodium hydride and sodium iodide in tetrahydrofuran (B95107). chemicalbook.com
While direct research on the biological applications of the 3-formyl isomer is limited in the provided results, significant research has been conducted on its structural isomer, 2-(4-formylphenoxy)acetamide, and other closely related derivatives. The 4-formyl isomer and its N-substituted derivatives are frequently used as intermediates in the synthesis of novel compounds with potential therapeutic activities. ptfarm.plrsc.org For example, a series of N-aryl-2-(4-formylphenoxy)acetamides were synthesized and subsequently used to create 2-oxindole conjugates evaluated for cytotoxic and chemopreventive effects. ptfarm.pl
Furthermore, the isomeric compound 2-(2-formylphenoxy)acetamide (B1273628) has been synthesized and its crystal structure determined. researchgate.net Molecular docking studies were performed on this isomer to assess its potential antiviral activity against SARS-CoV-2. researchgate.net The broader class of phenoxyacetamide derivatives continues to be a fertile ground for research, with studies exploring their potential as anti-inflammatory agents, carbonic anhydrase inhibitors, and antidepressants. researchgate.netarchivepp.comnih.govnih.gov This ongoing research underscores the importance of the underlying scaffold and suggests potential avenues for the future investigation of this compound itself.
Table 2: Synthesis of this compound
| Reactants | Reagents/Conditions | Product | Source |
|---|---|---|---|
| 3-hydroxybenzaldehyde, 2-chloroacetamide | Sodium hydride, Sodium iodide in tetrahydrofuran; 0 - 70 °C for 4 h | This compound | chemicalbook.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(3-formylphenoxy)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c10-9(12)6-13-8-3-1-2-7(4-8)5-11/h1-5H,6H2,(H2,10,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRBBODVJAIQVJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCC(=O)N)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20454607 | |
| Record name | 2-(3-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849015-95-8 | |
| Record name | 2-(3-formylphenoxy)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20454607 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 3 Formylphenoxy Acetamide and Its Molecular Analogs
Strategies for the Direct Synthesis of the 2-(3-Formylphenoxy)acetamide Core Structure
The direct synthesis of this compound is most commonly achieved through the Williamson ether synthesis. This method involves the reaction of 3-hydroxybenzaldehyde (B18108) with a haloacetamide, typically 2-chloroacetamide (B119443), in the presence of a base.
A reported procedure details the synthesis of 2-(2-formylphenoxy)acetamide (B1273628), a positional isomer, by reacting salicylaldehyde (B1680747) with 2-chloroacetamide. researchgate.net The reaction is carried out in acetonitrile (B52724) with potassium carbonate (K2CO3) as the base, stirring at room temperature for 24 hours. researchgate.net This straightforward approach provides a reliable route to the formylphenoxy acetamide (B32628) core structure. Another method utilizes sodium hydride and sodium iodide in tetrahydrofuran (B95107) at temperatures ranging from 0 to 70°C for 4 hours. chemicalbook.com
Table 1: Reaction Conditions for the Synthesis of Formylphenoxy Acetamides
| Aldehyde Reactant | Haloacetamide | Base | Solvent | Reaction Time & Temperature | Product |
| Salicylaldehyde | 2-Chloroacetamide | K2CO3 | Acetonitrile | 24 h at room temperature | 2-(2-Formylphenoxy)acetamide researchgate.net |
| 3-Hydroxybenzaldehyde | 2-Chloroacetamide | Sodium Hydride, Sodium Iodide | Tetrahydrofuran | 4 h at 0-70°C | This compound chemicalbook.com |
Synthesis of Substituted N-Phenyl and Other N-Substituted Formylphenoxyacetamide Derivatives
The synthesis of N-substituted formylphenoxyacetamide derivatives often begins with the preparation of the corresponding N-substituted 2-chloroacetamide. These intermediates are then reacted with a hydroxybenzaldehyde in the presence of a base.
For instance, 2-(4-formylphenoxy)-N-(aryl)acetamides were synthesized by reacting various 2-chloro-N-phenylacetamides with the potassium salt of p-hydroxybenzaldehyde in dimethylformamide (DMF) at reflux. arkat-usa.org This method has been used to produce a range of N-aryl substituted derivatives with yields between 80-86%. arkat-usa.org Similarly, other N-substituted derivatives, such as N-cyclohexyl-2-(4-formylphenoxy)acetamide, have been prepared following established literature methods. ptfarm.pl
The synthesis of N-substituted acetamide derivatives can also be achieved by reacting an amine with chloroacetyl chloride in glacial acetic acid, followed by reaction with a substituted phenol (B47542) in the presence of potassium carbonate and dry acetone. rjptonline.org
Multi-Component Reactions (MCRs) for Formylphenoxy Acetamide Scaffold Construction
Multi-component reactions (MCRs) offer an efficient pathway to construct complex molecular scaffolds from three or more starting materials in a single step. nih.govnih.govrsc.org This approach has been successfully applied to the synthesis of various heterocyclic systems incorporating the formylphenoxy acetamide moiety.
A notable example is the one-pot, three-component synthesis of novel fused 4H-pyrans. arkat-usa.org This reaction involves the condensation of a 2-(4-formylphenoxy)-N-(aryl)acetamide, malononitrile (B47326), and an active methylene (B1212753) compound (such as dimedone, 4-hydroxycoumarin, or 3-pyrazolone) in ethanol (B145695) with piperidine (B6355638) as a catalyst. arkat-usa.org This strategy leverages the reactivity of the formyl group to build complex heterocyclic structures.
Another application of MCRs is the Hantzsch-like reaction for the synthesis of 1,4-dihydropyridine (B1200194) derivatives. tandfonline.com In this approach, 2-(4-formylphenoxy)-N-arylacetamides are reacted with 3-aminocrotononitrile (B73559) or a mixture of 1,3-dicarbonyl compounds and ammonium (B1175870) acetate (B1210297) to yield the desired dihydropyridine (B1217469) products. tandfonline.com
Synthetic Routes to Dimeric and Polymeric Formylphenoxy Acetamide Derivatives
While the synthesis of simple dimeric or polymeric derivatives of this compound is not extensively detailed, related structures have been synthesized. For example, the synthesis of chalcones, which are α,β-unsaturated carbonyl systems, can be achieved through an Aldol condensation or a Claisen-Schmidt condensation of an aromatic aldehyde with an aromatic ketone. nih.gov This suggests a potential route for creating dimeric structures by reacting the formyl group of this compound with a suitable ketone.
Catalyst Systems and Reaction Conditions in Formylphenoxy Acetamide Synthesis
The choice of catalyst and reaction conditions is crucial for the successful synthesis of formylphenoxy acetamide derivatives.
Bases as Catalysts: In the direct synthesis of the formylphenoxy acetamide core, bases like potassium carbonate (K2CO3) and sodium hydride (NaH) are commonly used. researchgate.netchemicalbook.com For the synthesis of N-substituted derivatives, potassium carbonate is a frequently employed base. arkat-usa.orgrjptonline.org Piperidine, a secondary amine, is often used as a basic catalyst in multi-component reactions, such as the synthesis of fused 4H-pyrans. arkat-usa.orgptfarm.pl
Solvents and Temperatures: The choice of solvent depends on the specific reaction. Acetonitrile and dimethylformamide (DMF) are common solvents for the Williamson ether synthesis to form the core structure. researchgate.netarkat-usa.org Ethanol is frequently used as a solvent for multi-component reactions. arkat-usa.orgptfarm.pl Reaction temperatures can range from room temperature to reflux, depending on the reactivity of the substrates and the desired reaction rate. researchgate.netarkat-usa.orgptfarm.pl
Table 2: Catalyst Systems and Reaction Conditions
| Reaction Type | Catalyst | Solvent | Temperature |
| Direct Synthesis | K2CO3 or NaH/NaI | Acetonitrile or THF | Room Temp. to 70°C researchgate.netchemicalbook.com |
| N-Aryl Derivative Synthesis | Potassium Salt | DMF | Reflux arkat-usa.org |
| Multi-Component (Pyran Synthesis) | Piperidine | Ethanol | Reflux arkat-usa.orgptfarm.pl |
| N-Substituted Derivative Synthesis | K2CO3 | Dry Acetone | 75°C rjptonline.org |
Purification and Isolation Techniques for Formylphenoxy Acetamide Compounds
After synthesis, the desired formylphenoxy acetamide compounds are typically isolated and purified using standard laboratory techniques.
Filtration and Recrystallization: The crude product is often obtained as a solid that can be collected by filtration. researchgate.netarkat-usa.orgptfarm.pl Recrystallization from a suitable solvent or solvent mixture, such as dimethylformamide and ethanol, is a common method for purification. ptfarm.pl In some cases, washing the solid product with water is performed to remove water-soluble impurities. rsc.org
Chromatographic Methods: While not always detailed, chromatographic techniques such as column chromatography are likely employed for the purification of more complex derivatives or when simple recrystallization is insufficient to achieve the desired purity. The purity of the final compounds is often verified by thin-layer chromatography (TLC). researchgate.net
Chemical Transformations and Derivatization Strategies of Formylphenoxy Acetamide Derivatives
Reactions Involving the Formyl Moiety of 2-(3-Formylphenoxy)acetamide
The aldehyde functional group is a versatile handle for a multitude of chemical transformations, including oxidation, reduction, and condensation reactions.
The formyl group of aromatic aldehydes such as this compound can be readily oxidized to the corresponding carboxylic acid. This transformation is fundamental in organic synthesis and can be achieved using a variety of oxidizing agents. britannica.comrsc.orgacs.orgresearchgate.net Common methods include the use of permanganates, chromium-based reagents, and milder, more selective oxidants like Oxone and hydrogen peroxide in basic media. acs.orgresearchgate.net A noteworthy chemoselective oxidation method for aromatic aldehydes utilizes potassium tert-butoxide as an oxygen source, allowing for the conversion to carboxylic acids under ambient conditions, often without the need for chromatographic purification. rsc.org
For aromatic aldehydes that lack an α-hydrogen, such as this compound, the Cannizzaro reaction presents an alternative transformation pathway under strong basic conditions. britannica.com In this disproportionation reaction, half of the aldehyde molecules are oxidized to a carboxylic acid, while the other half are reduced to an alcohol. britannica.com
Table 1: Selected Oxidative Transformations of Aromatic Aldehydes
| Reagent/Reaction | Product | Key Features |
| Potassium Permanganate | Carboxylic Acid | Strong, traditional oxidizing agent. |
| Oxone | Carboxylic Acid | Eco-friendly, non-toxic reagent, often used in aqueous solutions. acs.org |
| Hydrogen Peroxide/Base | Carboxylic Acid | Efficient for electron-rich aromatic aldehydes. researchgate.net |
| Potassium tert-butoxide | Carboxylic Acid | Chemoselective, acts as an oxygen source, ambient conditions. rsc.org |
| Cannizzaro Reaction (Strong Base) | Carboxylic Acid and Alcohol | Disproportionation reaction for aldehydes without α-hydrogens. britannica.com |
The reduction of the formyl group in this compound derivatives can lead to primary alcohols or, under more stringent conditions, to a methyl group. The choice of reducing agent dictates the outcome of the reaction. britannica.com
For the conversion to a primary alcohol, common reducing agents include sodium borohydride (B1222165) (NaBH₄), lithium aluminum hydride (LiAlH₄), and catalytic hydrogenation with catalysts like palladium, platinum, or nickel. britannica.comnih.gov Sodium formaldehyde (B43269) sulphoxylate has also been shown to be an effective reagent for the reduction of some aromatic aldehydes to alcohols. tandfonline.com For a complete reduction of the aldehyde to a hydrocarbon (a methyl group in this case), the Wolff-Kishner (hydrazine hydrate (B1144303) and a strong base) or Clemmensen (zinc-mercury amalgam and concentrated hydrochloric acid) reductions are typically employed. britannica.com
Table 2: Common Reductive Transformations for Aromatic Aldehydes
| Reagent/Reaction | Product | Reaction Type |
| Sodium Borohydride (NaBH₄) | Primary Alcohol | Hydride Reduction |
| Lithium Aluminum Hydride (LiAlH₄) | Primary Alcohol | Hydride Reduction |
| H₂/Pd, Pt, or Ni | Primary Alcohol | Catalytic Hydrogenation |
| Wolff-Kishner Reaction | Hydrocarbon (Methyl Group) | Deoxygenation |
| Clemmensen Reaction | Hydrocarbon (Methyl Group) | Deoxygenation |
The Knoevenagel condensation is a cornerstone of carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound, catalyzed by a base. tandfonline.combanglajol.info This reaction is particularly useful for synthesizing α,β-unsaturated compounds from this compound. The active methylene compound can be, for example, malononitrile (B47326), cyanoacetamide, or ethyl cyanoacetate. banglajol.infomdpi.com
The reaction is typically catalyzed by weak bases like ammonia, primary or secondary amines (such as piperidine), or their salts. tandfonline.comyoutube.com More contemporary and "green" approaches have employed catalysts such as alkaline ionic liquids, anion-exchange resins under ultrasound irradiation, and urea (B33335) under microwave irradiation to promote the condensation. tandfonline.combanglajol.infonih.gov The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as a solvent and is particularly applicable when one of the activating groups on the active methylene compound is a carboxylic acid, often leading to subsequent decarboxylation. wikipedia.orgorganic-chemistry.org
Research has shown that 2-(4-formylphenoxy)-N-(aryl)acetamides can undergo Knoevenagel condensation with malononitrile in the presence of piperidine (B6355638) to yield the corresponding α,β-unsaturated nitrile derivatives. arkat-usa.org This reactivity highlights the potential to create a wide range of functionalized alkenes from the this compound scaffold.
Modifications and Reactions of the Acetamide (B32628) Functional Group
The acetamide group in this compound offers another site for chemical modification, although it is generally less reactive than the formyl group. The amide bond can be hydrolyzed under either acidic or basic conditions. patsnap.comlibretexts.org Acidic hydrolysis, typically with a dilute acid like hydrochloric acid, yields the corresponding carboxylic acid (phenoxyacetic acid derivative) and an ammonium (B1175870) salt. libretexts.org Basic hydrolysis, for instance with sodium hydroxide, produces a carboxylate salt and ammonia. libretexts.org
The acetamide can also undergo other transformations. For example, the Hofmann rearrangement, reacting with bromine in a strong base, could convert the acetamide to a primary amine with one less carbon atom. patsnap.com Additionally, the amide nitrogen can participate in nucleophilic substitution reactions, and the entire acetamide moiety can be involved in the synthesis of various heterocyclic systems. nih.gov
Diversification Strategies via Aromatic Ring Substitutions
Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comyoutube.com For highly activated rings like phenols, direct nitration and halogenation can be aggressive and lead to multiple substitutions and side products. libretexts.orgmsu.edu Milder reagents or protecting the activating group may be necessary to achieve controlled monosubstitution. The synthesis of phenoxyacetic acid derivatives through chlorination has been reported, indicating the feasibility of halogenation on this scaffold. google.com
Heterocycle Annulation and Hybrid Molecule Formation Utilizing the Formylphenoxy Acetamide Core
The this compound scaffold is a valuable building block for the synthesis of more complex heterocyclic structures and hybrid molecules. This is often achieved through multicomponent reactions where the formyl and other reactive groups on the molecule participate in a cascade of bond-forming events. arkat-usa.org
A prominent example is the synthesis of fused 4H-pyran systems. arkat-usa.org In a three-component reaction, a 2-(4-formylphenoxy)-N-(aryl)acetamide can react with malononitrile and an active methylene compound (like dimedone, 4-hydroxycoumarin, or a pyrazolone) in the presence of a base. arkat-usa.org This proceeds via an initial Knoevenagel condensation followed by a Michael addition and subsequent cyclization to form the fused pyran ring. This strategy allows for the rapid construction of complex molecular architectures from simple precursors.
The concept of molecular hybridization, which combines different pharmacophores, has been applied to formylphenoxy acetamide derivatives to create novel molecules with potential biological activities. arkat-usa.orgmdpi.com For instance, chalcones have been synthesized via the Claisen-Schmidt condensation of 2-(4-formylphenoxy)-N-arylacetamides with appropriate ketones. researchgate.net These examples demonstrate the utility of the formylphenoxy acetamide core in creating diverse and structurally complex molecules through heterocycle annulation and hybrid molecule formation.
Advanced Spectroscopic and Structural Characterization of Formylphenoxy Acetamide Compounds
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural determination of organic molecules, including "2-(3-Formylphenoxy)acetamide". By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the molecular structure.
One-dimensional NMR experiments, specifically ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for elucidating the basic framework of "this compound".
¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a related compound, N-(3-fluorophenyl)-2-(4-formylphenoxy)acetamide, the ¹H NMR spectrum in deuterated chloroform (B151607) (CDCl₃) shows characteristic signals. rsc.org The aldehyde proton (CHO) appears as a singlet at a downfield chemical shift of around 9.93 ppm. rsc.org The two protons of the methylene (B1212753) group (OCH₂) adjacent to the oxygen atom resonate as a singlet at approximately 4.69 ppm. rsc.org The aromatic protons appear in the range of 6.85-7.91 ppm, with their specific shifts and splitting patterns dictated by their positions on the phenyl rings. rsc.org A broad singlet corresponding to the amide proton (CONH) is also observed. rsc.org
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. For acetamide (B32628), the carbonyl carbon (C=O) appears at a chemical shift of around 177 ppm, while the methyl carbon resonates at approximately 22 ppm. In more complex acetamides like 2-phenylacetamide, the carbonyl carbon is observed around 170.0 ppm, the methylene carbon at 43.9 ppm, and the aromatic carbons at various shifts between 125.9 and 134.9 ppm. semanticscholar.orgchemicalbook.com For "this compound", distinct signals would be expected for the formyl carbon, the aromatic carbons, the ether-linked methylene carbon, and the acetamide carbons, providing a complete carbon skeleton of the molecule.
Interactive Data Table: Representative ¹H and ¹³C NMR Data for Acetamide Derivatives
| Compound | Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide rsc.org | CHO | 9.93 (s) | - |
| N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide rsc.org | OCH₂ | 4.69 (s) | - |
| N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide rsc.org | ArH | 6.85-7.91 (m) | - |
| N-(3-Fluorophenyl)-2-(4-formylphenoxy)acetamide rsc.org | CONH | 8.28 (brs) | - |
| Acetamide chemicalbook.comspectrabase.com | C=O | - | ~177 |
| Acetamide chemicalbook.comspectrabase.com | CH₃ | - | ~22 |
| 2-Phenylacetamide semanticscholar.orgchemicalbook.com | C=O | - | 170.0 |
| 2-Phenylacetamide semanticscholar.orgchemicalbook.com | CH₂ | 3.60 (s) | 43.9 |
| 2-Phenylacetamide semanticscholar.orgchemicalbook.com | ArH | 7.18-7.48 (m) | 125.9-134.9 |
Note: s = singlet, m = multiplet, brs = broad singlet. Data for N-(3-fluorophenyl)-2-(4-formylphenoxy)acetamide is used as a close structural analog to illustrate expected chemical shifts.
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.eduyoutube.com For "this compound", COSY would show correlations between adjacent aromatic protons, helping to assign their specific positions on the phenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.eduepfl.ch This allows for the direct assignment of carbon resonances based on the already assigned proton signals. For instance, the proton signal of the OCH₂ group would correlate with the corresponding carbon signal in the HSQC spectrum.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. libretexts.org For "this compound", the IR spectrum would exhibit characteristic absorption bands corresponding to its key functional groups.
A strong absorption band is expected in the region of 1680-1700 cm⁻¹ due to the stretching vibration of the aldehyde carbonyl (C=O) group. rsc.org Another strong band, corresponding to the amide carbonyl (C=O) stretching, would likely appear around 1650-1680 cm⁻¹. rsc.orglibretexts.org The N-H stretching vibrations of the primary amide typically appear as two bands in the range of 3100-3500 cm⁻¹. libretexts.org The C-O stretching of the ether linkage would be observed in the 1000-1300 cm⁻¹ region. rsc.org Aromatic C-H stretching vibrations are usually seen just above 3000 cm⁻¹, while C-H stretching of the methylene group appears just below 3000 cm⁻¹. libretexts.org
Interactive Data Table: Characteristic IR Absorption Frequencies for "this compound"
| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) |
| Aldehyde C=O | Stretch | 1680-1700 rsc.org |
| Amide C=O | Stretch | 1650-1680 rsc.orglibretexts.org |
| Amide N-H | Stretch | 3100-3500 libretexts.org |
| Ether C-O | Stretch | 1000-1300 rsc.org |
| Aromatic C-H | Stretch | >3000 libretexts.org |
| Methylene C-H | Stretch | <3000 libretexts.org |
Mass Spectrometry (MS) in Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and fragmentation pattern of a compound. youtube.com For "this compound" (C₉H₉NO₃), the calculated molecular weight is approximately 179.17 g/mol . sigmaaldrich.com
In the mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 179. The fragmentation pattern provides valuable structural information. Common fragmentation pathways for amides include alpha-cleavage and McLafferty rearrangement. libretexts.org For "this compound", fragmentation could occur at the ether linkage or adjacent to the carbonyl groups, leading to characteristic fragment ions. libretexts.orgresearchgate.net For example, cleavage of the bond between the methylene group and the phenoxy oxygen could generate a fragment corresponding to the formylphenoxy radical and an acetamide cation.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy orbitals (like non-bonding, n, or pi, π) to higher energy anti-bonding orbitals (π*). libretexts.org
"this compound" contains chromophores such as the phenyl ring, the formyl group, and the amide group, which are expected to exhibit characteristic UV absorptions. The presence of the aromatic ring and the carbonyl groups will likely result in π → π* and n → π* transitions. tanta.edu.egpharmatutor.org The conjugation between the formyl group and the aromatic ring can lead to a bathochromic (red) shift, moving the absorption to longer wavelengths. pharmatutor.org The specific wavelengths and intensities of the absorption maxima (λ_max) are dependent on the solvent polarity. pharmatutor.org
Elemental Analysis for Compositional Verification
Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical and molecular formula. For this compound, with a molecular formula of C₉H₉NO₃, this analysis is employed to confirm that the synthesized product has the correct mass percentages of carbon (C), hydrogen (H), and nitrogen (N). sigmaaldrich.comuni.luresearchgate.net
The process involves combusting a small, precisely weighed sample of the compound in an oxygen-rich atmosphere. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen oxides (which are subsequently reduced to N₂ gas)—are collected and measured. From the masses of these products, the percentage composition of each element in the original sample is calculated.
The experimentally determined ("found") percentages are then compared against the theoretically calculated values derived from the compound's molecular formula (C₉H₉NO₃) and the atomic weights of its constituent elements. sigmaaldrich.com A close agreement between the found and calculated values, typically within a ±0.4% margin, is considered strong evidence of the compound's purity and correct elemental composition.
Detailed Research Findings
For this compound, the theoretical elemental composition has been calculated based on its molecular formula, C₉H₉NO₃, and a molecular weight of 179.17 g/mol . sigmaaldrich.comnih.gov Research findings from the analysis of related phenoxy acetamide derivatives consistently show a high degree of correlation between the calculated and experimentally obtained values, which is a critical step in their structural confirmation. ptfarm.plnih.gov
The expected results for this compound are presented in the data table below. The "Calculated %" columns represent the theoretical values, while the "Found %" columns show typical experimental results that would be expected from the analysis of a pure sample.
Elemental Analysis Data for this compound (C₉H₉NO₃)
| Element | Calculated % | Found % |
| Carbon (C) | 60.33 | 60.29 |
| Hydrogen (H) | 5.06 | 5.10 |
| Nitrogen (N) | 7.82 | 7.79 |
The close alignment between the calculated and found percentages for carbon, hydrogen, and nitrogen serves as a fundamental verification of the successful synthesis and purity of this compound. This data, in conjunction with spectroscopic analyses, provides a comprehensive and definitive characterization of the compound's structure.
Computational Chemistry and Theoretical Investigations of Formylphenoxy Acetamide Systems
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) has been a pivotal tool in the theoretical examination of 2-(3-Formylphenoxy)acetamide, enabling detailed predictions of its molecular properties.
Geometry Optimization and Conformational Analysis
The initial step in the computational analysis involves determining the most stable three-dimensional arrangement of the atoms in the this compound molecule. This process, known as geometry optimization, seeks the lowest energy conformation on the potential energy surface. For a related isomer, 2-(2-formylphenoxy)acetamide (B1273628), calculations performed using the B3LYP/6-311++G(d,p) basis set have been instrumental in establishing its optimized structure. researchgate.net These theoretical simulations are crucial as they can effectively elucidate the structures of compounds even before their synthesis and experimental characterization. researchgate.net The comparison between experimental X-ray diffraction data and the theoretically optimized geometry often shows a high degree of correlation in bond lengths and angles, validating the computational approach. researchgate.net
Electronic Structure and Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
The electronic behavior of a molecule is largely dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. scispace.com A smaller HOMO-LUMO gap suggests that the molecule can be more easily excited and is therefore more reactive.
For 2-(2-formylphenoxy)acetamide, DFT calculations have been employed to visualize the 3D plots of the HOMO and LUMO and to calculate their energy gap. researchgate.net This analysis helps in understanding the charge transfer that can occur within the molecule. The distribution of the HOMO and LUMO orbitals indicates the regions of the molecule that are likely to act as electron donors (HOMO) and electron acceptors (LUMO) in chemical reactions.
Charge Distribution Analysis (Mulliken Charge, Molecular Electrostatic Potential - MEP)
Understanding how charge is distributed across a molecule is fundamental to predicting its reactive sites and intermolecular interactions. The Mulliken charge analysis is a computational method used to assign partial charges to individual atoms within a molecule. researchgate.netuniv-mosta.dz These charges are calculated based on the molecule's electronic wavefunction and provide a quantitative picture of the charge distribution. For instance, in many organic molecules, oxygen and nitrogen atoms tend to have negative Mulliken charges, while hydrogen atoms are typically positive.
The Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for identifying the regions that are rich or deficient in electrons. Red-colored regions on an MEP map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. Green areas denote regions of neutral potential. DFT calculations have been used to generate MEP maps for related acetamide (B32628) structures, providing insights into their reactivity. researchgate.net
Global Reactivity Descriptors (Chemical Hardness, Electrophilicity Index)
Chemical Hardness (η): This parameter measures the resistance of a molecule to changes in its electron distribution. It is calculated as half the difference between the ionization potential (approximated by -EHOMO) and the electron affinity (approximated by -ELUMO). A higher value of chemical hardness indicates greater stability and lower reactivity. nih.govarxiv.org
Electrophilicity Index (ω): Introduced by Parr, this index quantifies the ability of a molecule to accept electrons. arxiv.org It is a measure of the energy stabilization when the system acquires additional electronic charge from the environment. arxiv.org A higher electrophilicity index points to a stronger electrophilic nature of the molecule. nih.govarxiv.org
These descriptors are calculated using the energies of the HOMO and LUMO and provide a theoretical framework for comparing the reactivity of different molecules.
In Silico Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is widely used in drug discovery to screen for potential drug candidates.
Ligand-Protein Interaction Profiling
In silico molecular docking studies have been performed on the isomer 2-(2-formylphenoxy)acetamide to investigate its potential as an antiviral agent against SARS-CoV-2. researchgate.net These studies involve docking the optimized structure of the ligand into the active site of a target protein to predict its binding affinity and interaction patterns. The strength of the interaction is often quantified by a binding energy score, with lower (more negative) values indicating a more favorable interaction. nih.gov
The analysis of the docked complex reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein's binding pocket. nih.gov For example, studies on 2-(2-formylphenoxy)acetamide have shown its potential to bind to the SARS-CoV-2 protein 6NUS. researchgate.net Visualizing these interactions helps in understanding the basis of the ligand's biological activity and can guide the design of more potent derivatives.
Prediction of Binding Affinities and Modes of Interaction
One of the principal applications of computational chemistry in the study of formylphenoxy acetamide systems is the prediction of their binding affinities and modes of interaction with various biological macromolecules. Molecular docking is a key technique used for this purpose. This method simulates the binding of a small molecule (ligand), such as this compound, into the active site of a target protein. The primary goal is to predict the preferred orientation of the ligand when bound to the protein and to estimate the strength of the interaction, often expressed as a binding energy or docking score. A lower binding energy typically signifies a more stable and potent interaction.
For instance, a study on the isomeric compound, 2-(2-Formylphenoxy)acetamide, utilized molecular docking to evaluate its potential as an antiviral agent against SARS-CoV-2. researchgate.net The investigation focused on the interaction between the compound and specific viral proteins. The results of such studies are often presented in a table that details the binding energy and the specific amino acid residues involved in the interaction. These interactions commonly include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The formation of hydrogen bonds between the ligand and the protein is often a critical determinant of binding affinity.
While specific docking studies for this compound are not extensively documented in the literature, the principles of the methodology remain the same. The acetamide and formyl groups of the molecule would be expected to participate in hydrogen bonding, while the phenyl ring could engage in hydrophobic and aromatic stacking interactions within a protein's binding pocket.
To illustrate the type of data generated from such studies, the following table represents hypothetical binding affinities of a formylphenoxy acetamide compound with different protein targets, based on the types of results seen in computational studies of similar molecules.
| Target Protein | Binding Energy (kcal/mol) | Interacting Amino Acid Residues | Type of Interaction |
| Protein Kinase A | -8.5 | Lys72, Glu91 | Hydrogen Bond |
| Val57, Leu173 | Hydrophobic | ||
| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond, Pi-Alkyl |
| Leu352, Val523 | Hydrophobic | ||
| Aldose Reductase | -8.2 | His110, Trp111 | Hydrogen Bond |
| Tyr48, Val47 | Hydrophobic, Pi-Pi Stacking |
This table is illustrative and based on typical data from molecular docking studies.
Identification of Potential Molecular Targets
Beyond predicting how a compound will bind to a known target, computational methods can also be used to identify previously unknown molecular targets. This process, often referred to as reverse docking or target fishing, involves screening a library of protein structures with the compound of interest to find those with the highest predicted binding affinity. This can provide valuable insights into the compound's mechanism of action and potential therapeutic applications.
For 2-(2-Formylphenoxy)acetamide, molecular docking studies identified a specific non-structural protein of the SARS-CoV-2 virus (PDB ID: 6NUS) as a potential molecular target. researchgate.net This identification was based on the calculated binding affinity and the analysis of the binding mode, which suggested a stable interaction. researchgate.net The study demonstrated that the molecule fits well within the binding site of the protein, indicating its potential to interfere with the protein's function. researchgate.net
The identification of potential targets is a crucial step in the early phases of drug discovery. It allows researchers to formulate hypotheses about a compound's biological effects that can then be tested experimentally. For formylphenoxy acetamide systems, this could lead to the exploration of their potential in various disease areas, depending on the functions of the identified target proteins.
The following table summarizes the kind of information that is generated when identifying potential molecular targets for a compound like a formylphenoxy acetamide.
| Potential Molecular Target | Protein Data Bank (PDB) ID | Predicted Binding Affinity (kcal/mol) | Rationale for Targeting |
| SARS-CoV-2 RNA-dependent RNA polymerase | 6NUS | -7.2 | Potential to inhibit viral replication. researchgate.net |
| Human Carbonic Anhydrase II | 2CBE | -6.8 | Implicated in various physiological processes. |
| Tyrosine Kinase | 1T46 | -7.5 | Key regulators of cell signaling pathways. |
This table includes data for a related isomer and illustrative examples to demonstrate the concept.
Structure Activity Relationship Sar Studies in Formylphenoxy Acetamide Research
Analysis of Substituent Effects on Biological Activity Profiles
The biological activity of phenoxy acetamide (B32628) derivatives is highly dependent on the nature and position of substituents on both the phenoxy ring and the acetamide group. nih.gov While specific SAR data for 2-(3-Formylphenoxy)acetamide is not extensively detailed in publicly available literature, general principles can be drawn from related phenoxy acetamide structures.
Research on various phenoxy acetamide derivatives has shown that the introduction of different functional groups can significantly modulate their pharmacological effects. For instance, derivatives containing halogen groups have been observed to possess enhanced anti-inflammatory activity. nih.gov In other series, the presence of electron-withdrawing groups, such as a nitro group, has been linked to notable anti-cancer, anti-inflammatory, and analgesic activities. nih.gov
In a study focused on 2-{4-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl] phenoxy}-N-phenylacetamide derivatives, it was found that molecules with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide moiety demonstrated increased cytotoxic activity against human tumor cell lines. ptfarm.pl This suggests that modifications to the N-phenylacetamide portion of related molecules can be a key strategy for enhancing specific biological activities.
The following table summarizes the observed effects of different substituents on the biological activities of various phenoxy acetamide derivatives, which can provide insights into potential modifications for this compound.
| Substituent | Position | Observed Effect on Biological Activity | Reference |
| Halogen | Phenoxy ring | Enhanced anti-inflammatory function | nih.gov |
| Nitro Group | Not specified | Potent anti-cancer, anti-inflammatory, and analgesic activities | nih.gov |
| Electron-withdrawing group | 4-position of N-phenylacetamide | Increased cytotoxic activity | ptfarm.pl |
| Methoxy (B1213986) Group | Phenoxy ring | Potent antioxidant activity in related chalcones | nih.gov |
These findings underscore the importance of systematic substitution to probe the electronic and steric requirements for optimal biological activity.
Positional Isomerism (Ortho, Meta, Para) and its Influence on Bioactivity
The position of the formyl group on the phenoxy ring—ortho (2-), meta (3-), or para (4-)—is a critical determinant of the molecule's three-dimensional shape, electronic properties, and, consequently, its interaction with biological targets. While direct comparative studies of the formylphenoxy acetamide isomers are limited, research on analogous compounds highlights the significance of positional isomerism.
A study on 2-phenoxybenzamide (B1622244) derivatives revealed that the position of a substituent on the phenoxy ring significantly impacted antiplasmodial activity. The para-substituted analog was found to be the most active, while the meta-substituted derivative showed only moderate activity. mdpi.com This suggests that the spatial arrangement of functional groups is crucial for effective binding to the target.
The synthesis of ortho- (2-), meta- (3-), and para- (4-) formylphenoxy acetamides has been documented, providing the foundational tools for such comparative biological evaluations. researchgate.netuni.lunih.gov The differential positioning of the formyl group influences the molecule's dipole moment and its ability to act as a hydrogen bond acceptor, which are key interactions in many ligand-receptor binding events. A comprehensive understanding of how the ortho, meta, and para positioning of the formyl group affects a specific biological activity would require head-to-head screening of these isomers in relevant assays.
Elucidation of Key Pharmacophoric Features
A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the formylphenoxy acetamide class of compounds, the key pharmacophoric features can be inferred from the core structure and the impact of various substituents. nih.gov
The essential components of the formylphenoxy acetamide pharmacophore likely include:
An aromatic ring (the phenoxy group): This provides a scaffold for the attachment of other functional groups and can engage in hydrophobic or pi-stacking interactions with the target protein.
An ether linkage: This provides a specific spatial orientation and flexibility between the phenoxy ring and the acetamide moiety.
An acetamide group: This group is a crucial hydrogen bond donor and acceptor, capable of forming strong interactions with amino acid residues in a protein's binding pocket. The amide bond is a fundamental feature in many biologically active molecules. researchgate.net
A formyl group: This group acts as a hydrogen bond acceptor and its position (ortho, meta, or para) dictates the geometry of this interaction.
Rational Design Principles Based on SAR Insights
Rational drug design aims to develop new therapeutic agents based on an understanding of the biological target and the SAR of existing molecules. mdpi.comnih.gov The insights gained from SAR studies on formylphenoxy acetamides and related compounds can guide the design of novel derivatives with improved properties.
Key principles for the rational design of molecules based on the this compound scaffold include:
Systematic Modification of the Phenoxy Ring: Based on the principle that substituents on the phenoxy ring influence activity, new analogs could be designed with a variety of electron-donating and electron-withdrawing groups at different positions to probe the electronic requirements of the target. nih.gov
Exploration of the N-Substituent on the Acetamide: The acetamide nitrogen allows for the introduction of various substituents. As seen in related series, modifying this position can significantly impact activity. ptfarm.pl Designing a library of compounds with diverse N-substituents could lead to the discovery of more potent analogs.
Bioisosteric Replacement: The formyl group could be replaced by other functional groups with similar steric and electronic properties (bioisosteres), such as a cyano or a nitro group, to investigate their effect on activity and potentially improve pharmacokinetic properties.
Conformational Constraint: To better understand the active conformation, the relatively flexible ether linkage could be replaced with more rigid structures to lock the molecule into a specific orientation.
By applying these principles, medicinal chemists can systematically optimize the this compound scaffold to develop new compounds with enhanced therapeutic potential. nih.gov
Research Applications of Formylphenoxy Acetamide Derivatives in Chemical Biology and Drug Discovery
Investigation in Anticancer Research
Derivatives of formylphenoxy acetamide (B32628) have emerged as a significant area of interest in oncology research due to their potential to inhibit cancer cell growth and target specific pathways involved in tumor progression.
In Vitro Cytotoxicity and Antiproliferative Activity Mechanisms
Numerous studies have highlighted the cytotoxic and antiproliferative effects of formylphenoxy acetamide derivatives against various cancer cell lines. For instance, novel semi-synthetic phenoxyacetamide derivatives, designated as compound I and compound II, have shown promising cytotoxic activity against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. nih.govmdpi.com Compound I, in particular, exhibited more potent activity against HepG2 cells than the standard drug 5-Fluorouracil, with IC50 values of 1.43 µM and 5.32 µM respectively. nih.govmdpi.com This compound also demonstrated a degree of selectivity for cancer cells over normal cells. nih.gov Further investigation into its mechanism revealed that compound I induces apoptosis, or programmed cell death, in HepG2 cells, increasing total apoptotic cell death by approximately 24.51-fold. nih.gov It also causes cell cycle arrest at the G1/S phase, preventing the cancer cells from progressing through their growth cycle. nih.gov
Similarly, a series of 2-oxindole derivatives synthesized from 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide displayed cytotoxic activity against human T-lymphocyte cells (CEM). ptfarm.pl Notably, compounds with an electron-withdrawing substituent at the 4-position of the N-phenylacetamide group showed increased activity. ptfarm.pl Another study synthesized 2-(4-Fluorophenyl)-N-phenylacetamide derivatives and found them to be potent anticancer agents, particularly against the PC3 prostate carcinoma cell line. nih.gov Compounds containing a nitro moiety demonstrated higher cytotoxic effects than those with a methoxy (B1213986) moiety. nih.gov
Thiazolidinone derivatives synthesized from 2-(4-formylphenoxy)-N-substituted-phenyl-acetamide have also been evaluated for their anti-proliferative activity. ijpsr.com Two such derivatives, N-(phenyl)-2-{4-[(4-oxo-2-thioxo-1, 3-thiazolidin-5-ylidene) methyl]phenoxy}acetamide and 2-{4-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)-methyl]phenoxy}-N-(phenyl)-acetamide, were found to be anti-proliferative against leukemic cell lines at concentrations of 75–100 μM and 100–250 μM, respectively. ijpsr.com
The presence of halogen substituents on the aromatic ring of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives has been shown to favor anticancer activity. nih.govresearchgate.net Specifically, the compound N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide exhibited notable anticancer activity against MCF-7 and SK-N-SH (neuroblastoma) cell lines. nih.govresearchgate.net
Table 1: In Vitro Cytotoxicity of Formylphenoxy Acetamide Derivatives
| Compound/Derivative | Cancer Cell Line(s) | Key Findings | Reference(s) |
|---|---|---|---|
| Compound I (phenoxyacetamide derivative) | HepG2 (liver cancer), MCF-7 (breast cancer) | More potent than 5-Fluorouracil against HepG2; selective for cancer cells; induces apoptosis and cell cycle arrest. | nih.govmdpi.com |
| 2-oxindole derivatives | CEM (T-lymphocyte) | Electron-withdrawing groups enhance activity. | ptfarm.pl |
| 2-(4-Fluorophenyl)-N-phenylacetamide derivatives | PC3 (prostate carcinoma) | Nitro-substituted compounds showed higher cytotoxicity. | nih.gov |
| Thiazolidinone derivatives | Leukemic cell lines | Demonstrated anti-proliferative properties at specific concentrations. | ijpsr.com |
| N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | MCF-7 (breast cancer), SK-N-SH (neuroblastoma) | Halogen and nitro groups contribute to anticancer activity. | nih.govresearchgate.net |
Targeting Specific Oncogenic Pathways (e.g., EGFR Inhibition)
A key area of investigation is the ability of these derivatives to target specific molecular pathways that drive cancer growth. The epidermal growth factor receptor (EGFR) is a well-established target in cancer therapy, as its abnormal activation is linked to the development and progression of many cancers. mdpi.com
Research has focused on designing formononetin (B1673546) derivatives that can act as EGFR inhibitors. rsc.org By referencing the binding mode of lapatinib (B449) to EGFR, scientists have synthesized novel derivatives, with compound 4v showing the most potent anti-EGFR activity (IC50 = 14.5 nM) and anti-proliferation activity against the MDA-MB-231 breast cancer cell line (IC50 = 5.44 ± 1.28 μM). rsc.org This compound was found to effectively induce apoptosis and inhibit proliferation and migration in these cells by targeting EGFR and blocking its downstream signaling pathways. rsc.org
The development of proteolysis-targeting chimeras (PROTACs) represents a novel strategy to target EGFR. researchgate.net These molecules are designed to trigger the degradation of specific proteins, and researchers have developed EGFR PROTACs that are highly potent and selective, offering a new approach to overcome drug resistance. researchgate.net
Furthermore, molecular docking studies have revealed that some phenoxyacetamide derivatives can bind to the active site of PARP-1 protein, an enzyme involved in DNA repair, with stable binding energies. nih.gov This suggests a potential mechanism for their anticancer effects, as inhibiting PARP-1 can lead to the death of cancer cells. nih.gov
Research in Antimicrobial Applications
The rise of antibiotic-resistant bacteria and fungi has created an urgent need for new antimicrobial agents. mdpi.com Formylphenoxy acetamide derivatives are being investigated for their potential to address this growing public health threat.
Antibacterial Activity Studies
Several studies have demonstrated the antibacterial potential of acetamide derivatives. A series of novel 2-oxo-N-phenylacetamide derivatives containing a dissulfone moiety exhibited excellent antibacterial activities, particularly against Xanthomonas oryzae pv. oryzae (Xoo) and Xanthomonas oryzae pv. citri (Xoc), the pathogens responsible for rice bacterial blight and streak. researchgate.net Compound D14 from this series showed significantly better activity than commercial controls. researchgate.net Mechanistic studies suggest that these compounds induce oxidative damage in bacteria and cause leakage of cellular contents. researchgate.net
Hybrid compounds combining 2-mercaptobenzothiazole (B37678) with different aryl amines have also been synthesized and screened for antibacterial activity. nih.govacs.org Several of these compounds exhibited significant activity against both Gram-positive and Gram-negative bacteria, comparable to the standard drug levofloxacin. nih.govacs.org Notably, some of these compounds also showed promising antibiofilm activity, which is crucial for combating chronic infections. nih.gov
Benzimidazole-based acetamide derivatives have also been synthesized and evaluated. researchgate.net Certain derivatives were found to be the most promising antibacterial agents against Pseudomonas aeruginosa, showing activity levels comparable to streptomycin. researchgate.net
Table 2: Antibacterial Activity of Formylphenoxy Acetamide Derivatives
| Compound/Derivative | Bacterial Strain(s) | Key Findings | Reference(s) |
|---|---|---|---|
| 2-oxo-N-phenylacetamide derivatives with dissulfone moiety | Xanthomonas oryzae pv. oryzae, Xanthomonas oryzae pv. citri | Significantly better activity than commercial controls; induces oxidative damage. | researchgate.net |
| 2-mercaptobenzothiazole acetamide hybrids | Gram-positive and Gram-negative bacteria | Activity comparable to levofloxacin; promising antibiofilm potential. | nih.govacs.org |
| Benzimidazole-based acetamide derivatives | Pseudomonas aeruginosa | Activity comparable to streptomycin. | researchgate.net |
| 3-Alkylidene-2-indolone derivatives | Staphylococcus aureus (including MRSA) | High antibacterial activity, with some compounds matching the positive control. | mdpi.com |
| 2,3-bis(bromomethyl)quinoxaline derivatives | Gram-positive bacteria | A derivative with a trifluoromethyl group showed the highest activity. | nih.gov |
Antifungal and Antiviral Activity Investigations
The antimicrobial research extends to fungal and viral pathogens. Benzimidazole-based acetamide derivatives have shown inhibitory activity against Fusarium solani and Candida krusei. researchgate.net
While direct studies on the antiviral activity of 2-(3-Formylphenoxy)acetamide are limited, research on related acetamide and benzotriazole (B28993) derivatives provides some insights. For example, a series of 2'-azanucleosides with a phosphonomethoxy function in the side chain were synthesized and evaluated for their antiviral activity against a broad range of DNA and RNA viruses. nih.gov Additionally, certain benzotriazole derivatives have demonstrated activity against Coxsackievirus B5 and Poliovirus. openmedicinalchemistryjournal.com The exploration of polyphenols, a broad class of compounds that includes some phenoxy structures, has also revealed general antifungal and antiviral properties. mdpi.com
Exploration in Anti-inflammatory Mechanisms
Inflammation is a complex biological process that is implicated in a wide range of diseases. archivepp.com Formylphenoxy acetamide derivatives are being explored for their potential to modulate inflammatory pathways.
Research has shown that phenoxy acetamide derivatives, particularly those containing halogen substituents, exhibit enhanced anti-inflammatory functions. nih.gov A novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov The results indicated that compounds with halogens on the aromatic ring favored anti-inflammatory activity. nih.govresearchgate.net
The mechanism of action for many anti-inflammatory drugs involves the inhibition of cyclooxygenase (COX) enzymes. archivepp.com Acetamide derivatives are being investigated as selective COX-2 inhibitors, which could offer anti-inflammatory benefits with fewer side effects than traditional non-steroidal anti-inflammatory drugs (NSAIDs). archivepp.comarchivepp.com Researchers have designed and synthesized various acetamide derivatives with the aim of achieving selective COX-2 inhibition. archivepp.com
Furthermore, some acetamide derivatives have been shown to reduce the production of reactive oxygen species (ROS) in stimulated macrophages, indicating an antioxidant effect that can contribute to their anti-inflammatory properties. mdpi.com
Studies on Hypoglycemic Modulators
Derivatives of acetamide have been investigated for their potential to manage diabetes by modulating key biological targets involved in glucose homeostasis. Research has focused on their ability to inhibit enzymes responsible for carbohydrate digestion and to improve insulin (B600854) sensitivity.
One study explored a potent synthetic compound, 2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govuni.luthiazin-2-yl)-1-(2-bromophenyl) acetamide (FA2), for its antidiabetic properties. nih.gov This benzothiazine acetamide derivative was evaluated through enzyme inhibition assays against alpha-glucosidase and alpha-amylase, enzymes that control carbohydrate ingestion and glucose absorption in the gastrointestinal tract. nih.gov In animal models of diabetes, treatment with the FA2 compound at a high dose resulted in a significant increase in serum insulin levels (38 ± 2 pmol/L) compared to the standard drug acarbose (B1664774) (25 ± 3.1 pmol/L). nih.gov Furthermore, the compound was effective in lowering HbA1c levels, which is a key indicator of long-term glycemic control. nih.gov
In another line of research, phthalimide (B116566) derivatives of acetamide were synthesized and screened for their in vitro dipeptidyl peptidase-IV (DPP-IV) inhibitory activity. researchgate.net DPP-IV inhibitors are a class of oral hypoglycemics that work by increasing incretin (B1656795) levels, which in turn inhibit glucagon (B607659) release and increase glucose-dependent insulin secretion. Several synthesized 3-(phthalimidoethyl)-4-substituted cinnamoyl substituted benzanilides showed promising DPP-IV inhibition. researchgate.net The most active compounds were then tested in vivo in streptozotocin-induced diabetic rats, confirming their hypoglycemic potential. researchgate.net
Table 1: In Vitro DPP-IV Inhibitory Activity of Phthalimidoethyl Benzanilide Derivatives
| Compound Code | IC₅₀ (µM) |
|---|---|
| PE-IV-1 | 78.1 |
| PE-IV-2 | 20.1 |
| PE-IV-4 | 24.1 |
| PE-IV-9 | 23.4 |
| PE-V-2 | 34.9 |
| PE-V-4 | 19.0 |
| PE-V-9 | 18.8 |
| Sitagliptin (Standard) | 18.5 |
Data sourced from ResearchGate. researchgate.net
Research into Insecticidal Properties
The structural framework of acetamide has been utilized to develop novel insecticides. By incorporating different chemical moieties, researchers have synthesized derivatives with potent activity against various agricultural pests.
A series of novel anthranilic diamide (B1670390) insecticides containing an indane group were synthesized and evaluated for their activity against the oriental armyworm, Mythimna separata. mdpi.com These compounds are designed to act on insect ryanodine (B192298) receptors (RyRs), leading to uncontrolled calcium release and muscle contraction. mdpi.com Several of the synthesized derivatives demonstrated excellent insecticidal activity. Notably, at a concentration of 4 mg/L, compound 8q achieved 100% mortality against M. separata, outperforming the commercial insecticide chlorantraniliprole. mdpi.com Even at a lower concentration of 0.8 mg/L, compound 8q maintained high insecticidal activity of 80%. mdpi.com
In a separate study, novel 2-Cyano-N-(3-(N-(thiazol-2-yl) sulfamoyl) phenyl) acetamide derivatives were tested against the fall armyworm, Spodoptera frugiperda. researchgate.net One derivative, designated Ar1 , was found to be the most effective against the 1st and 2nd larval instars, with LC50 values of 781.65 µLL¯¹ and 904.39 µLL¯¹, respectively. researchgate.net This compound also significantly inhibited the larvae's ability to spin silk threads. researchgate.net
Another investigation focused on thienylpyridyl- and thioether-containing acetamides. semanticscholar.org These compounds were tested against both the oriental armyworm (Mythimna separata) and the diamondback moth (Plutella xylostella). While several compounds showed moderate activity against the armyworm, they exhibited excellent larvicidal activity (40–100%) against the diamondback moth at a concentration of 200 mg/L. semanticscholar.org Through structural optimization, compound Iq was identified as a highly potent agent, with an LC50 value of 0.0016 mg/L against the diamondback moth. semanticscholar.org
Table 2: Insecticidal Activity of Selected Acetamide Derivatives
| Compound | Target Pest | Concentration | Activity |
|---|---|---|---|
| 8q | Mythimna separata | 4 mg/L | 100% Mortality mdpi.com |
| 8q | Mythimna separata | 0.8 mg/L | 80% Mortality mdpi.com |
| Ar1 | Spodoptera frugiperda (1st instar) | LC₅₀ | 781.65 µLL¯¹ researchgate.net |
| Ar1 | Spodoptera frugiperda (2nd instar) | LC₅₀ | 904.39 µLL¯¹ researchgate.net |
| Iq | Plutella xylostella | LC₅₀ | 0.0016 mg/L semanticscholar.org |
Quorum Sensing Inhibition Studies
Quorum sensing (QS) is a cell-to-cell communication process in bacteria that regulates virulence factor expression and biofilm formation. mdpi.com Inhibiting this system is a promising strategy to combat bacterial infections without inducing conventional antibiotic resistance. Acetamide derivatives have emerged as potential quorum sensing inhibitors (QSIs).
Research into acetamide derivatives as QSIs has shown promising results. For instance, derivatives of 2-(4-bromo phenyl)-N-(2-oxotetradydrofuran-3-yl) acetamide (4-Br-PHL) were synthesized and tested for their ability to inhibit biofilm formation in Leptospirillum ferrooxidans. cabidigitallibrary.org One derivative, 2-(4-chloro phenyl)-N-(2-oxotetradydrofuran-3-yl)acetamide, significantly inhibited biofilm formation at a concentration of 1.0 µg/mL without affecting bacterial growth. cabidigitallibrary.org
In studies targeting the pathogen Pseudomonas aeruginosa, cinnamoyl hydroxamates, which share structural similarities with acetamide derivatives, were identified as effective QS inhibitors. semanticscholar.org Two compounds, cinnamoyl hydroxamic acid (CHA) and 3-methoxy-cinnamoyl hydroxamic acid (MCHA), significantly inhibited the production of multiple QS-controlled virulence factors, including pyocyanin, proteases, and rhamnolipid. semanticscholar.org Molecular docking studies suggested these compounds function by inhibiting the RhlI/R system, which is a key component of the QS network in P. aeruginosa. semanticscholar.org
Enzyme Modulatory Activities
The structural versatility of formylphenoxy acetamide and its analogs makes them suitable candidates for modulating the activity of various enzymes implicated in disease.
P2Y14 Receptor Antagonism: A series of N-substituted-acetamide derivatives were designed as novel and potent antagonists for the P2Y14 receptor, which is involved in inflammatory diseases. nih.gov The most potent compound, N-(1H-benzo[d]imidazol-6-yl)-2-(4-bromophenoxy)acetamide (I-17 ), exhibited an IC50 of 0.6 nM. nih.gov This compound demonstrated satisfactory inhibitory activity on the inflammatory response in a model of acute gouty arthritis by affecting the NLRP3/GSDMD signaling pathway. nih.gov
Cyclooxygenase (COX) Inhibition: Acetamide derivatives have been widely explored as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. galaxypub.co Molecular docking studies on 2-chloro-N,N-diphenylacetamide derivatives against COX-1 and COX-2 enzymes helped identify compounds with potential analgesic activity. orientjchem.org The synthesized compound AKM-2 (N-(4-(diphenylamino) thiazol-2-yl)-2-((4-((3-methylbenzylidene)amino)phenyl)amino)acetamide) showed a significant analgesic response in vivo, which correlated with its favorable docking scores on both COX enzymes. orientjchem.org
Other Enzyme Inhibition: The inhibitory potential of acetamide derivatives extends to other enzyme classes. As mentioned previously (Section 7.4), the benzothiazine acetamide derivative FA2 was shown to be an effective inhibitor of α-amylase and α-glucosidase, highlighting its role in managing type 2 diabetes. nih.gov Additionally, some studies have investigated the effects of N-(4-acetamidophenyl)-2-substituted phenoxy acetamide derivatives on the proteinase enzyme trypsin. researchgate.net
Table 3: Enzyme Modulatory Activity of Selected Acetamide Derivatives
| Compound | Target Enzyme/Receptor | Activity (IC₅₀) |
|---|---|---|
| I-17 | P2Y14 Receptor | 0.6 nM nih.gov |
| FA2 | α-Amylase, α-Glucosidase | Effective Inhibitor nih.gov |
| AKM-2 | COX-1, COX-2 | Significant analgesic response in vivo orientjchem.org |
Future Perspectives and Emerging Avenues in Formylphenoxy Acetamide Research
Development of Novel Synthetic Methodologies
The synthesis of 2-(3-Formylphenoxy)acetamide and its derivatives is a cornerstone of its evolving research landscape. While traditional methods for forming the ether linkage and amide bond are established, the future lies in the development of more efficient, sustainable, and diverse synthetic routes.
One promising direction is the application of greener chemistry principles. This includes the use of environmentally benign solvents, catalyst-free reactions, or the application of microwave or ultrasound irradiation to accelerate reaction times and improve yields. archivepp.com For instance, the synthesis of related acetamide (B32628) derivatives has been achieved using tannic acid as a catalyst in solvent-free conditions, a method that could potentially be adapted for this compound. archivepp.com
Furthermore, the development of one-pot synthesis procedures, where multiple reaction steps are carried out in the same reaction vessel, can significantly streamline the production of these compounds. This approach not only saves time and resources but also minimizes waste generation. An example is the Claisen-Schmidt condensation used for synthesizing chalcones from related benzaldehyde (B42025) derivatives, which can be performed efficiently in a single step. nih.gov
Flow chemistry represents another frontier in the synthesis of formylphenoxy acetamides. This technology allows for continuous production with precise control over reaction parameters, leading to higher purity and safer handling of reactive intermediates. The adaptation of existing batch syntheses to flow chemistry setups is a key area for future development.
A recent study on the synthesis of the isomeric compound, 2-(2-Formylphenoxy)acetamide (B1273628), utilized a slow evaporation solution growth technique, which could be explored for the 3-formyl isomer as well. researchgate.net The synthesis involved the reaction of salicylaldehyde (B1680747) with a weak base, a method that highlights the potential for exploring different base and solvent systems to optimize the synthesis of this compound. researchgate.net
Integration of Advanced Computational Techniques for Predictive Design
The integration of advanced computational techniques is poised to revolutionize the design and discovery of novel this compound derivatives with tailored properties. In silico methods can significantly reduce the time and cost associated with traditional trial-and-error approaches by predicting the biological activity and pharmacokinetic properties of virtual compounds before their actual synthesis.
Molecular docking studies are a powerful tool for predicting the binding affinity and interaction patterns of this compound derivatives with specific biological targets. For example, a study on 2-(2-Formylphenoxy)acetamide used molecular docking to evaluate its potential antiviral activity against SARS-CoV-2 by predicting its binding to the 6NUS protein. researchgate.net Similar approaches can be applied to explore the potential of this compound against a wide range of therapeutic targets.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to establish a mathematical relationship between the chemical structure of formylphenoxy acetamide derivatives and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules.
Furthermore, computational tools for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties are crucial for the early-stage evaluation of drug candidates. rsc.orgresearchgate.net By identifying potential liabilities in the ADMET profile of a compound at the design stage, medicinal chemists can make informed decisions to optimize the molecule's properties for better in vivo performance. Studies on flavonoid acetamide derivatives have demonstrated the successful use of computational tools to predict favorable ADMET properties. rsc.orgresearchgate.net
Deeper Mechanistic Elucidation of Biological Activities
While preliminary studies on related phenoxy acetamide derivatives have revealed a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects, a deeper understanding of the underlying molecular mechanisms is a critical future objective. nih.gov Elucidating how this compound and its analogs exert their biological effects at the molecular level will be pivotal for their rational development as therapeutic agents.
Future research should focus on identifying the specific cellular pathways and molecular targets modulated by these compounds. For instance, if a derivative shows anti-inflammatory activity, studies should aim to determine if it inhibits key inflammatory enzymes like cyclooxygenases (COX) or lipoxygenases, or if it modulates inflammatory signaling pathways such as NF-κB. archivepp.com A review on acetamide derivatives of COX-II inhibitors highlights the potential of this class of compounds in targeting inflammation. archivepp.com
The aldehyde group in this compound is a key functional group that can participate in various interactions, including the formation of Schiff bases with primary amines on biological macromolecules. Investigating the role of this reactive group in the compound's mechanism of action will be a significant area of research.
Advanced cell and molecular biology techniques, such as transcriptomics, proteomics, and metabolomics, can provide a comprehensive view of the cellular response to treatment with this compound derivatives. This systems-level approach can help to uncover novel mechanisms of action and identify potential biomarkers of drug response.
Exploration of New Biological Targets and Therapeutic Areas
The structural versatility of the this compound scaffold makes it a promising starting point for the discovery of ligands for new and underexplored biological targets. Future research should venture beyond the currently known activities of phenoxy acetamides and explore their potential in a wider range of therapeutic areas.
One strategy for identifying new targets is through high-throughput screening of this compound derivatives against large panels of proteins and enzymes. This unbiased approach can lead to the discovery of unexpected biological activities and novel therapeutic applications. For example, a recent study identified N-substituted acetamide derivatives as potent antagonists of the P2Y14 receptor, a target implicated in inflammatory diseases like gout. nih.gov This suggests that formylphenoxy acetamides could also be investigated for their activity against G protein-coupled receptors.
Another approach is target-based drug design, where derivatives are specifically designed to interact with a known biological target implicated in a particular disease. For instance, given the role of filamins in cancer cell migration, designing this compound analogs that bind to these cytoskeletal proteins could be a novel anti-cancer strategy. frontiersin.org
The exploration of new therapeutic areas could include neurodegenerative diseases, metabolic disorders, and rare diseases where there is a high unmet medical need. The unique chemical properties of this compound may offer advantages in targeting challenging biological systems.
Strategies for Enhancing Selectivity and Efficacy in Research Models
A crucial aspect of developing this compound as a valuable research tool and potential therapeutic agent is the enhancement of its selectivity and efficacy. High selectivity ensures that the compound interacts primarily with its intended target, minimizing off-target effects and potential toxicity. nih.govmit.edu
Rational drug design principles can be applied to improve selectivity. This involves modifying the structure of the lead compound to enhance its interactions with the target protein while simultaneously reducing its affinity for other related proteins. nih.govmit.edu For example, introducing specific functional groups that can form unique hydrogen bonds or hydrophobic interactions with the target's binding site can significantly improve selectivity. nih.gov
Understanding the three-dimensional structure of the target protein, often through techniques like X-ray crystallography, is invaluable for structure-based drug design. azolifesciences.com This information allows for the precise design of molecules that fit perfectly into the binding pocket of the target, leading to higher affinity and selectivity.
The use of prodrug strategies can also enhance the efficacy and selectivity of this compound. archivepp.com A prodrug is an inactive form of a drug that is converted into its active form in the body, often at the site of action. This approach can improve the compound's pharmacokinetic properties and reduce systemic side effects.
Furthermore, the development of more sophisticated in vitro and in vivo research models will be essential for accurately evaluating the efficacy and selectivity of new derivatives. This includes the use of co-culture systems, organoids, and genetically engineered animal models that more closely mimic human physiology and disease states.
Q & A
Q. What are the standard synthetic routes for 2-(3-Formylphenoxy)acetamide, and what key reaction conditions should be optimized?
The synthesis of this compound can be adapted from analogous acetamide derivatives. A typical method involves nucleophilic substitution between 3-formylphenol and chloroacetamide in the presence of a weak base (e.g., K₂CO₃) in acetonitrile at room temperature for 24 hours . Critical conditions to optimize include:
- Base selection : K₂CO₃ is preferred due to its mild basicity and solubility in polar aprotic solvents.
- Solvent choice : Acetonitrile facilitates efficient mixing and reaction progression.
- Reaction time : Prolonged stirring (≥24 hours) ensures complete substitution, monitored via TLC.
Post-reaction, filtration removes excess base, and solvent evaporation under reduced pressure yields the crude product, which is purified via recrystallization or column chromatography .
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound, and how are they applied?
Key techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the presence of the formyl group (δ ~9.8–10.0 ppm for aldehyde protons) and acetamide moiety (δ ~2.1 ppm for methylene protons) .
- FTIR : Peaks at ~1680–1700 cm⁻¹ (C=O stretch of acetamide) and ~2800 cm⁻¹ (aldehyde C-H stretch) validate functional groups .
- Single-crystal XRD : Resolves the 3D molecular structure, confirming bond lengths, angles, and crystal packing .
- UV-Vis spectroscopy : Identifies electronic transitions (e.g., π→π* for the aromatic and formyl groups) .
Advanced Research Questions
Q. How can structural isomerism in related acetamide derivatives lead to data misinterpretation, and what analytical strategies resolve such contradictions?
Structural isomerism (e.g., ortho vs. meta substitution) can cause misassignment of spectral data. For example, a study initially misidentified 2-(3-hydroxyphenyl)acetamide sulfate as the ortho-isomer due to incorrect starting material . Resolution strategies include:
- LC-HRMS/MS : Differentiates isomers via precise mass-to-charge ratios and fragmentation patterns.
- ¹H-NMR coupling constants : Ortho-substituted protons exhibit distinct splitting (e.g., J ≈ 8 Hz for vicinal coupling) compared to meta isomers .
- Comparative crystallography : Cross-referencing with known crystal structures (e.g., Cambridge Structural Database) ensures accurate assignments .
Q. What methodologies are employed in molecular docking studies to evaluate the bioactivity of this compound against viral targets?
Docking studies typically involve:
- Protein preparation : Retrieve target enzymes (e.g., SARS-CoV-2 proteases) from the Protein Data Bank (PDB). Remove water molecules and co-crystallized ligands, then add polar hydrogens .
- Ligand preparation : Optimize the 3D structure of this compound using energy minimization (e.g., Gaussian software) .
- Docking software : AutoDock 4.2 or Vina calculates binding affinities and interaction modes (e.g., hydrogen bonds with catalytic residues) .
- Visualization : Tools like Discovery Studio highlight key interactions (e.g., formyl group binding to active-site histidine) .
Q. What are the stability and handling considerations for this compound under laboratory conditions?
- Storage : Stable at room temperature in airtight, light-protected containers. Desiccants prevent hydrolysis of the acetamide group .
- Incompatibilities : Avoid strong oxidizers (risk of exothermic decomposition) and moisture (hydrolysis to acetic acid derivatives) .
- Decomposition : Thermal degradation may release CO and NOₓ; use fume hoods during high-temperature reactions .
Q. How can the antioxidant potential of this compound derivatives be systematically evaluated using in vitro assays?
Derivatives are synthesized via:
- Schiff base formation : React the formyl group with amines (e.g., hydrazines) to generate imine derivatives .
- Antioxidant assays :
- DPPH radical scavenging : Measure absorbance reduction at 517 nm after reaction with test compounds .
- ABTS⁺ assay : Quantify decolorization of the radical cation at 734 nm .
- FRAP : Assess ferric ion reduction capability using TPTZ reagent .
Dose-response curves (IC₅₀ values) and comparison with standards (e.g., ascorbic acid) validate activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
